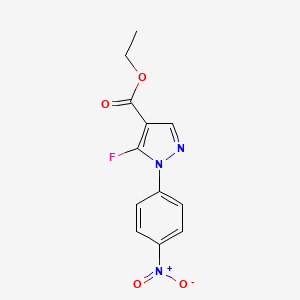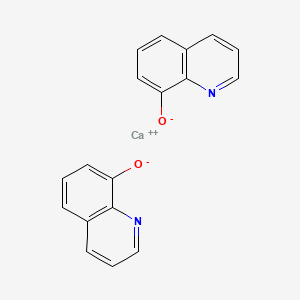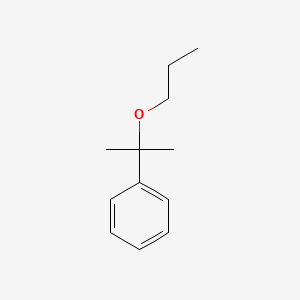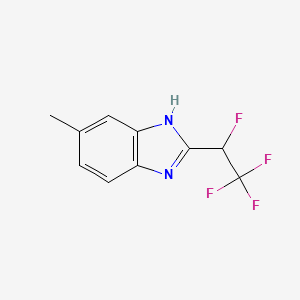
Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorine atom, a nitrophenyl group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-nitrophenylhydrazine with ethyl 5-fluoro-1H-pyrazole-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetonitrile, and may require the use of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages in terms of process efficiency and control over reaction conditions. These methods can help in scaling up the production while maintaining the quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted pyrazoles, and various other functionalized compounds depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Molecular docking studies have been used to identify potential targets and understand the binding interactions at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate include other pyrazole derivatives such as:
- Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
- Ethyl 5-bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
- Ethyl 5-iodo-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
Uniqueness
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its halogenated counterparts. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C12H10FN3O4 |
|---|---|
Poids moléculaire |
279.22 g/mol |
Nom IUPAC |
ethyl 5-fluoro-1-(4-nitrophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H10FN3O4/c1-2-20-12(17)10-7-14-15(11(10)13)8-3-5-9(6-4-8)16(18)19/h3-7H,2H2,1H3 |
Clé InChI |
SGNVAQJPVQZUDO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13742493.png)






![5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B13742539.png)

![3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B13742546.png)
![hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-)](/img/structure/B13742552.png)

